(2-Metoxi-fenil)(3-(piridin-4-iloxi)pirrolidin-1-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

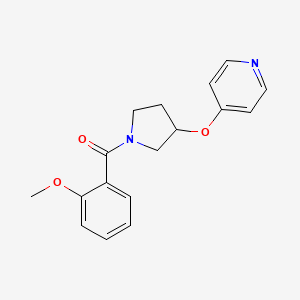

4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring linked to a pyrrolidine moiety through an ether bond

Aplicaciones Científicas De Investigación

4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mecanismo De Acción

Target of Action

The primary targets of (2-Methoxyphenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone are currently unknown. This compound is a derivative of the pyrrolidine class of compounds , which are known to interact with a wide range of biological targets

Mode of Action

As a pyrrolidine derivative, it may interact with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, altering cellular signaling pathways, or modulating gene expression

Biochemical Pathways

The biochemical pathways affected by (2-Methoxyphenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone are currently unknown. Pyrrolidine derivatives have been found to interact with a wide range of biochemical pathways , so it is likely that this compound also affects multiple pathways

Métodos De Preparación

The synthesis of 4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine typically involves the following steps:

Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrole derivatives.

Attachment of the 2-Methoxybenzoyl Group: This step involves the acylation of the pyrrolidine ring with 2-methoxybenzoyl chloride under basic conditions.

Formation of the Ether Bond: The final step involves the reaction of the acylated pyrrolidine with 4-hydroxypyridine under suitable conditions to form the ether linkage.

Análisis De Reacciones Químicas

4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine undergoes various chemical reactions, including:

Comparación Con Compuestos Similares

4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine can be compared to other similar compounds, such as:

4-Pyrrolidinylpyridine: This compound features a pyrrolidine ring attached to a pyridine ring, similar to 4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine, but lacks the 2-methoxybenzoyl group.

1-(4-Methoxybenzoyl)pyrrolidin-2-one: This compound has a similar structure but features a pyrrolidinone ring instead of a pyridine ring.

The uniqueness of 4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

The compound 4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine is a synthetic derivative that has garnered interest for its potential biological activities. This article delves into its biological properties, focusing on antiviral, anti-inflammatory, and antibacterial activities, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of 4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine can be represented as follows:

This compound features a pyridine ring substituted with a pyrrolidine moiety connected to a methoxybenzoyl group, which is critical for its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of various pyridine derivatives, including our compound of interest. The antiviral mechanisms are primarily attributed to the inhibition of viral replication and interference with viral proteins.

Table 1: Antiviral Activities of Pyridine Derivatives

In vitro studies are needed to specifically evaluate the antiviral efficacy of 4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine against specific viruses.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are hypothesized to stem from its ability to modulate inflammatory pathways. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Study:

A study involving pyridine derivatives demonstrated significant reductions in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-induced inflammation models. The specific contribution of 4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine requires further investigation but suggests potential therapeutic applications in inflammatory diseases.

Antibacterial Activity

Preliminary data indicate that compounds similar to 4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine exhibit antibacterial properties. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Table 2: Antibacterial Activities of Related Compounds

The biological activity of 4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in viral replication or inflammatory processes. Further studies using molecular docking and biochemical assays will elucidate these mechanisms.

Propiedades

IUPAC Name |

(2-methoxyphenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-21-16-5-3-2-4-15(16)17(20)19-11-8-14(12-19)22-13-6-9-18-10-7-13/h2-7,9-10,14H,8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPWKWPORHVXGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCC(C2)OC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.